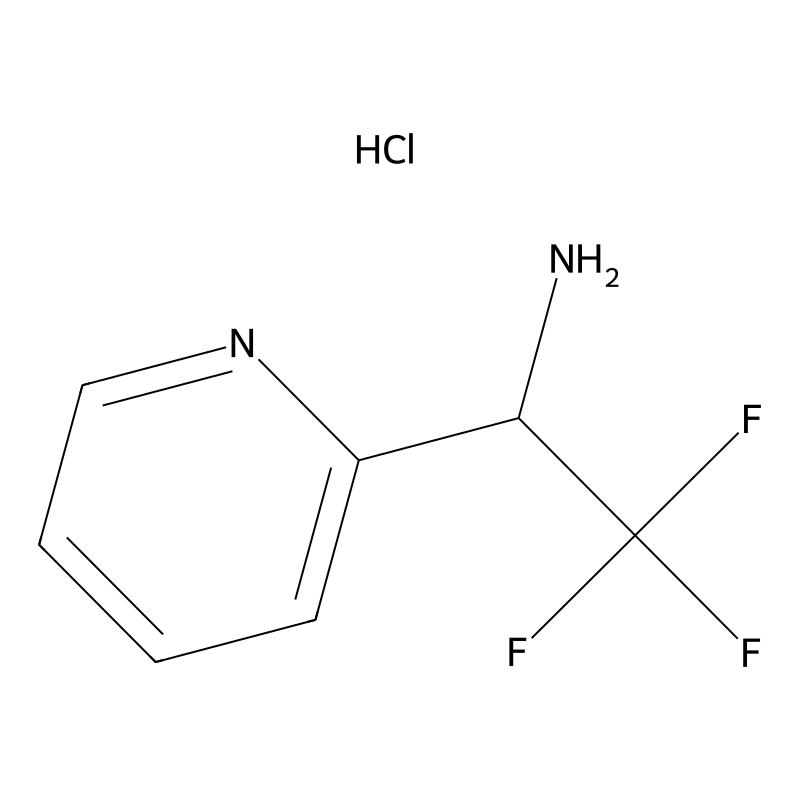2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 212.6 g/mol. The compound appears as a white to off-white crystalline solid and is soluble in water. It is primarily utilized in pharmaceutical research due to its unique structural properties that enhance biological activity and stability .
The chemical reactivity of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride can be attributed to the presence of the trifluoromethyl group, which influences both nucleophilicity and electrophilicity in reactions. Common reactions include:
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Acylation: The amine can undergo acylation to form amides, which are important in drug design.
- Reduction Reactions: The compound can be reduced to yield various derivatives that may exhibit altered biological properties.
Research indicates that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been studied for its potential as an antidepressant and anxiolytic agent. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with central nervous system targets .
Several synthesis methods have been developed for 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride:
- Direct Amination: Reaction of 2-pyridinecarboxaldehyde with trifluoroethylamine under acidic conditions.
- Reduction of Pyridine Derivatives: Starting from pyridine derivatives followed by reduction processes to introduce the amine functionality.
- Fluorination Reactions: Utilizing fluorinating agents to introduce the trifluoromethyl group into existing amine structures.
These methods allow for the modification of the compound's structure to tailor its properties for specific applications .
The primary applications of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride include:
- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
- Research Tool: Used in biochemical assays to study receptor interactions and enzyme activities due to its unique chemical properties.
- Chemical Synthesis: Acts as a building block for more complex organic molecules in synthetic chemistry.
Studies have shown that 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride interacts with various biological targets. Interaction studies often focus on:
- Receptor Binding: Investigating its affinity for neurotransmitter receptors such as serotonin and dopamine receptors.
- Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways relevant to drug metabolism.
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural similarities with 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2,2-Trifluoroethylamine | C₂H₃F₃N | Lacks pyridine ring; simpler structure |
| 3-Pyridylmethanol | C₇H₉NO | Contains hydroxyl group; different reactivity |
| 4-Aminopyridine | C₅H₅N₃ | No fluorine; different biological activity profile |
| 1-(Pyridin-3-yl)ethanamine | C₇H₈N₂ | Similar amine structure; lacks trifluoromethyl group |
The unique trifluoromethyl group in 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride significantly enhances its lipophilicity and biological activity compared to these similar compounds .
IUPAC Naming and Molecular Structure
The compound’s IUPAC name, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride, reflects its core structural elements:
- A pyridin-2-yl group (a pyridine ring with a substituent at the 2-position).
- A trifluoromethyl group (CF₃) attached to the adjacent carbon.
- A primary amine (NH₂) bonded to the same carbon as the CF₃ group.
- A hydrochloride counterion (HCl) to neutralize the amine’s basicity.
The molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol.
| Parameter | Value |
|---|---|
| CAS Number | 1187929-38-9 |
| MDL Number | MFCD11506260 |
| InChI Key | CQZMNGPRQBZYSO-UHFFFAOYSA-N |
| SMILES | Cl.NC(C1=NC=CC=C1)C(F)(F)F |
| Molecular Weight | 212.60 g/mol |
Stereochemical and Isotopic Considerations
The compound lacks stereogenic centers due to the symmetry of the trifluoromethyl group. Isotopic variants, such as deuterated analogs, are not reported in the literature but could theoretically be synthesized for mechanistic studies.
Historical Context of Fluorinated Pyridine Derivatives Discovery
Early Developments in Organofluorine Chemistry
Fluorinated pyridines emerged from foundational work in organofluorine chemistry:
- Alexander Borodin’s Halogen Exchange (1862): Pioneered nucleophilic substitution to introduce fluorine into organic molecules, though not directly applied to pyridines.
- Henri Moissan’s Isolation of Fluorine (1886): Enabled controlled fluorination reactions, critical for synthesizing stable fluorinated compounds.
- Schiemann Reaction (1927): Facilitated aromatic fluorination via diazonium salt decomposition, later adapted for pyridine derivatives.
Key Milestones in Pyridine Fluorination
Modern Synthetic Approaches
Recent advances include:
- AgF₂-Mediated Fluorination: Selective C–H bond functionalization, particularly for electron-deficient pyridines.
- Hydrogenation of Fluoropyridines: Pd/C catalysis under acidic conditions to yield fluorinated piperidines, a precursor to bioactive molecules.
Position in Organofluorine Chemistry Literature
Synthetic Utility in Medicinal Chemistry
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride serves as a building block for:
- Kinase Inhibitors: The trifluoromethyl group enhances metabolic stability, a key feature in drug design.
- Antimicrobial Agents: Pyridine derivatives often target bacterial enzymes, with fluorine improving bioavailability.
Role in Functional Materials
The compound’s unique electronic properties make it valuable in:
- Coordination Chemistry: Pyridine’s lone pair binds transition metals, forming complexes for catalysis.
- Polymer Synthesis: Trifluoromethyl groups reduce surface energy, relevant in fluoropolymer production.
| Application | Mechanistic Basis | Example |
|---|---|---|
| Drug Synthesis | Enhanced metabolic stability | Fluorinated kinase inhibitors |
| Catalysis | Metal coordination | Pd complexes for cross-coupling |
| Material Science | Low surface energy | Fluoropolymer additives |








